Target Selectivity: Motolimod vs. Resiquimod (TLR7/TLR8)
Motolimod is a highly selective TLR8 agonist, in contrast to the mixed TLR7/8 agonist resiquimod (R848). Motolimod displays an EC50 of 100 nM for human TLR8 with greatly reduced potency at TLR7 (EC50 >30 µM), yielding a >300-fold selectivity window . Conversely, resiquimod exhibits potent agonism at both TLR7 (EC50 0.12 µM) and TLR8 (EC50 2.63 µM) [1]. This fundamental difference in receptor selectivity defines distinct immunomodulatory profiles.
| Evidence Dimension | TLR8 vs. TLR7 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | TLR8 EC50: 100 nM; TLR7 EC50: >30 µM (>300-fold selective) |
| Comparator Or Baseline | Resiquimod (R848): TLR7 EC50: 0.12 µM; TLR8 EC50: 2.63 µM |
| Quantified Difference | Motolimod: >300-fold TLR8-selective; Resiquimod: ~22-fold TLR7-selective. |
| Conditions | Human HEK-Blue TLR reporter cell assays. |
Why This Matters
Procuring motolimod ensures a TLR8-specific signal for mechanistic studies, avoiding the confounding TLR7 activity inherent to resiquimod, which is critical for data reproducibility and experimental specificity.
- [1] Table 1. EC50 Values of Compounds 10–14 for Human TLR7 or TLR8 as Measured Using Human HEK-Blue Reporter Cell Assays (Invivogen) with Resiquimod as a Reference Standard. ACS Publications, 2024. View Source
